N-Despropyl-N-ethyl Macitentan

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

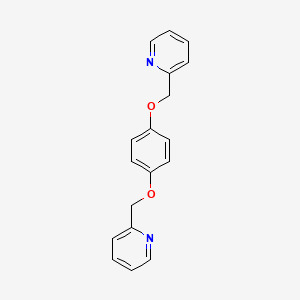

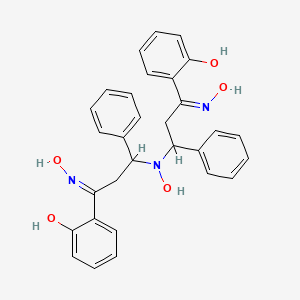

N-Despropyl-N-ethyl Macitentan is a chemical compound with the molecular formula C18H18Br2N6O4S and a molecular weight of 574.3 . It is also known as N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N’-ethylsulfamide .

Molecular Structure Analysis

The molecular structure of N-Despropyl-N-ethyl Macitentan can be represented by the SMILES notation: O=SC=N2)=C1C3=CC=C(Br)C=C3)(NCC)=O .Physical And Chemical Properties Analysis

N-Despropyl-N-ethyl Macitentan has a molecular weight of 574.25 . Further physical and chemical properties are not provided in the search results.Applications De Recherche Scientifique

- Application : N-Despropyl-N-ethyl Macitentan may exhibit similar therapeutic effects, potentially acting as a vasodilator and reducing pulmonary vascular resistance. Researchers explore its efficacy in managing pulmonary hypertension by targeting both ETA and ETB receptors .

- Application : Researchers design robust methods for its identification, quantification, and purity assessment. These methods are crucial during drug development and quality control processes .

- Application : Scientists validate analytical methods for N-Despropyl-N-ethyl Macitentan, assessing parameters like specificity, accuracy, precision, linearity, and robustness. This step ensures that the compound’s quantification remains accurate and reproducible .

- Application : N-Despropyl-N-ethyl Macitentan serves as a reference standard in QC laboratories. It aids in verifying the quality and consistency of Macitentan formulations, ensuring compliance with regulatory standards .

- Application : N-Despropyl-N-ethyl Macitentan undergoes forced degradation studies (e.g., heat, light, acid/base hydrolysis) to assess its susceptibility to degradation. These studies inform storage conditions and shelf-life predictions .

- Application : Researchers explore the pharmacokinetics of N-Despropyl-N-ethyl Macitentan, examining its absorption, bioavailability, metabolism, and elimination. This knowledge guides dosing regimens and clinical use .

Pulmonary Hypertension Treatment

Analytical Method Development

Method Validation (AMV)

Quality Control (QC) for ANDA

Forced Degradation Studies

Pharmacokinetic Investigations

Mécanisme D'action

Target of Action

N-Despropyl-N-ethyl Macitentan is an antagonist that binds to the endothelin A and B receptors . These receptors, often abbreviated as E A and E B, are the primary targets of this compound . Endothelin receptors are expressed on arterial smooth muscle cells and fibroblasts in the lungs .

Mode of Action

The compound blocks signaling from endothelin-1 and -2 by binding to the endothelin A and B receptors . This interaction results in the inhibition of overexpressed endothelin from the vascular endothelium .

Biochemical Pathways

The action of N-Despropyl-N-ethyl Macitentan affects several biochemical pathways. Pulmonary arterial hypertension, the condition for which this compound is often used, involves various mechanisms contributing to the development of endothelial dysfunction. These include elevated cytosolic calcium, genetic factors, epigenetic changes, and mitochondrial dysfunction . The compound’s action primarily relates to the role of overexpressed endothelin from the vascular endothelium .

Pharmacokinetics

N-Despropyl-N-ethyl Macitentan is metabolized through hydrolysis and oxidation, specifically involving the CYP3A4 enzyme . The compound is excreted in the urine (two-thirds) and feces (one-third) . The pharmacokinetics of N-Despropyl-N-ethyl Macitentan correlate positively with endothelin-1 concentrations . The compound’s pharmacokinetics are characterized by slow absorption and slow elimination .

Result of Action

The action of N-Despropyl-N-ethyl Macitentan leads to molecular and cellular effects. By blocking the signaling from endothelin-1 and -2, the compound inhibits the overexpression of endothelin from the vascular endothelium . This action can help manage conditions like pulmonary arterial hypertension .

Safety and Hazards

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway of N-Despropyl-N-ethyl Macitentan involves the reduction of the nitro group present in the starting material, followed by the addition of an ethyl group to the resulting amine group. This is achieved through a series of chemical reactions.", "Starting Materials": ["4-(1,1-Dimethylethyl)-N-(6-(2-hydroxyethoxy)-5-(2-methoxyphenoxy)-2-(pyrimidin-2-yl)pyrimidin-4-yl)benzene-1-sulfonamide", "Sodium borohydride", "Ethyl iodide", "Acetone", "Sodium hydroxide solution"], "Reaction": ["Step 1: Dissolve 4-(1,1-Dimethylethyl)-N-(6-(2-hydroxyethoxy)-5-(2-methoxyphenoxy)-2-(pyrimidin-2-yl)pyrimidin-4-yl)benzene-1-sulfonamide in acetone.", "Step 2: Add sodium borohydride to the solution and stir for several hours at room temperature.", "Step 3: Add ethyl iodide to the reaction mixture and heat under reflux for a few hours.", "Step 4: Allow the reaction mixture to cool and add sodium hydroxide solution to adjust the pH to 10-11.", "Step 5: Extract the product with a suitable organic solvent and purify by column chromatography to obtain N-Despropyl-N-ethyl Macitentan."]} | |

Numéro CAS |

441796-13-0 |

Formule moléculaire |

C18H18Br2N6O4S |

Poids moléculaire |

574.248 |

Nom IUPAC |

5-(4-bromophenyl)-6-[2-(5-bromopyrimidin-2-yl)oxyethoxy]-N-(ethylsulfamoyl)pyrimidin-4-amine |

InChI |

InChI=1S/C18H18Br2N6O4S/c1-2-25-31(27,28)26-16-15(12-3-5-13(19)6-4-12)17(24-11-23-16)29-7-8-30-18-21-9-14(20)10-22-18/h3-6,9-11,25H,2,7-8H2,1H3,(H,23,24,26) |

Clé InChI |

PIJUSICWAKBTEZ-UHFFFAOYSA-N |

SMILES |

CCNS(=O)(=O)NC1=C(C(=NC=N1)OCCOC2=NC=C(C=N2)Br)C3=CC=C(C=C3)Br |

Synonymes |

N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N’-ethylsulfamide_x000B_ |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1S,6R,8S,10R)-9-hydroxy-3-oxatetracyclo[6.3.1.02,6.05,10]dodecan-4-one](/img/structure/B579824.png)

![3-(2-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid](/img/structure/B579835.png)

![1,1'-Dimethyl-2,2',6,6'-tetraphenyl-[4,4'-bipyridine]-1,1'-diium tetrafluoroborate](/img/structure/B579836.png)